molecular formula C18H18N2O B2529242 N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 4560-07-0

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide

Cat. No. B2529242
CAS RN: 4560-07-0
M. Wt: 278.355
InChI Key: NDQLWCNLJLSDBN-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound that falls within the broader class of indole acetamide derivatives. These compounds are of significant interest due to their diverse range of biological activities, including their potential use as opioid agonists, antidepressants, anticancer agents, and their roles in various chemical reactions and interactions within biological systems.

Synthesis Analysis

The synthesis of indole acetamide derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of opioid kappa agonists involves the methylation of the ethyl linking group and the introduction of various alkyl and aryl substituents, starting from chiral amino acids to achieve compounds with the desired conformation and biological activity . Another example is the synthesis of an anti-inflammatory indole acetamide derivative, which involves stirring specific precursor compounds in dry dichloromethane with the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of antidepressant indole acetamide derivatives involves the reaction of triazinoindole with substituted phenyl acetamides .

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives is characterized by the presence of an indole ring, which is a fused structure combining a benzene ring with a pyrrole ring. The indole ring is linked to an acetamide group, which can be further substituted with various functional groups that influence the compound's properties and biological activity. The three-dimensional structure of these compounds can be determined using techniques such as single-crystal X-ray diffraction . Molecular docking studies can also be performed to predict the interaction of these compounds with biological targets, such as the cyclooxygenase domains or the VEGFr receptor [2, 8].

Chemical Reactions Analysis

Indole acetamide derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For example, N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide undergoes nucleophilic substitution at the 1-position with indole in formic acid to yield new compounds . The reactivity of these compounds can be influenced by the presence of substituents on the indole and acetamide moieties, which can affect the electron density and steric hindrance around the reactive centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives are influenced by their molecular structure. Spectroscopic analyses such as MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis are used to characterize these compounds . The geometry optimization and vibrational analysis of these compounds can be performed using density functional theory calculations, which help in understanding the stability and electronic properties of the molecule . The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic charge transfer within the molecule . Additionally, the antioxidant activity of these compounds can be evaluated using methods such as FRAP and DPPH, revealing their potential as antioxidant agents .

Scientific Research Applications

Antioxidant Properties

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide and its derivatives have been investigated for their antioxidant properties. A study by Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives and evaluated their antioxidant activity. The compounds exhibited considerable activity, comparable to standards, with certain derivatives showing remarkable activity at low concentrations.

Molecular Docking and Anticancer Potential

The potential for anticancer activity of indole acetamide derivatives has been explored. Al-Ostoot et al. (2020) Al-Ostoot et al. (2020) synthesized N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. This compound also exhibited geometrical optimization and interaction energy studies, indicating potential applications in drug development.

Synthesis Techniques and Kinetic Studies

Synthesis and optimization of this compound derivatives are crucial in understanding their potential applications. Magadum and Yadav (2018) Magadum and Yadav (2018) conducted a study on chemoselective acetylation, providing insights into process optimization, mechanism, and kinetics. This research contributes to the development of efficient synthesis methods for these compounds.

Antimicrobial and Cytotoxic Activities

Several studies have focused on the antimicrobial and cytotoxic activities of this compound derivatives. Kaplancıklı et al. (2012) Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated their antimicrobial activity and cytotoxicity, revealing significant findings against various pathogens. Additionally, Sharma et al. (2018) Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling.

Mechanism of Action

properties

IUPAC Name

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13(21)19-12-11-16-15-9-5-6-10-17(15)20-18(16)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLWCNLJLSDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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